N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(4-Chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine derivative characterized by a sulfanylacetamide backbone linked to a 4-chlorobenzyl group. Its synthesis typically involves coupling reactions between diazonium salts and cyanoacetanilides, as demonstrated in analogous protocols . The presence of the thieno[3,2-d]pyrimidin-4-one core enhances its stability and ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S2/c1-13(2)7-9-24-19(26)18-16(8-10-27-18)23-20(24)28-12-17(25)22-11-14-3-5-15(21)6-4-14/h3-6,8,10,13H,7,9,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURGKVNSLONGLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHClNOS
- Molecular Weight : 470.0 g/mol
- CAS Number : 899755-66-9
Structural Features
The structure comprises a thieno[3,2-d]pyrimidine ring system, a chlorobenzyl group, and a sulfanyl acetamide moiety. These features contribute to its potential biological activities.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit significant anticancer activity. The compound's structural similarity to known kinase inhibitors indicates potential applications in targeting cancer-related pathways.
The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival. This interaction may lead to apoptosis in cancer cells, making it a candidate for further development in cancer therapy.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Its ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains.
Enzyme Inhibition Studies
Research indicates that the compound may act as an inhibitor for various enzymes involved in metabolic pathways. The presence of functional groups enhances its reactivity and selectivity towards specific targets.
Research Findings and Case Studies
A review of recent literature reveals several studies focusing on the biological activity of similar compounds and their derivatives:
Case Study: Anticancer Activity
In a recent study involving thieno-pyrimidine derivatives, compounds similar to this compound were tested against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potent anticancer activity.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide
- Key Differences: Replaces the thieno[3,2-d]pyrimidin-4-one core with a simpler 4,6-diaminopyrimidine ring. Lacks the 3-methylbutyl substituent, reducing steric bulk and hydrophobicity.
- Physicochemical Properties: Exhibits higher solubility in polar solvents due to the diaminopyrimidine group . Lower melting point (mp) compared to the target compound, suggesting reduced crystallinity.
N-(4-Chlorobenzyl)-2-({6-Methyl-2-[4-(Trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetamide
- Key Differences: Substitutes the thienopyrimidine ring with a pyrimidine core bearing a trifluoromethyl group. Introduces electron-withdrawing CF₃, enhancing metabolic stability but reducing nucleophilic reactivity .
Sulfanylacetamide Derivatives with Varied Substituents
2-(N-Allylacetamido)-N-(4-Chlorobenzyl)-2-(4-Methoxyphenyl)acetamide
- Key Differences: Features an allylacetamido group and 4-methoxyphenyl substituent instead of the thienopyrimidine system. Higher molecular weight (386.871 g/mol) due to additional aromatic and allyl groups .
- Synthetic Yield :
2-Cyano-2-[2-(4-Methoxyphenyl)hydrazinylidene]-N-(4-Sulfamoylphenyl)ethanamide
- Key Differences: Incorporates a cyano group and hydrazinylidene moiety, enabling conjugation with sulfamoylphenyl groups. Displays strong hydrogen-bonding capacity (IR peaks at 3325–3186 cm⁻¹) but lacks the thienopyrimidine scaffold .
- Thermal Stability :
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis is more complex than simpler sulfanylacetamides due to the thienopyrimidine core, requiring multi-step protocols .
- Biological Relevance: Thienopyrimidine derivatives exhibit superior kinase inhibition compared to pyrimidine analogues, attributed to enhanced π-π stacking with ATP-binding pockets . The 3-methylbutyl group in the target compound may reduce cytotoxicity compared to trifluoromethyl-containing analogues, as seen in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
